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molecular formula C7Cl2F6 B1304057 3,5-Dichloro-2,4,6-trifluorobenzotrifluoride CAS No. 4284-10-0

3,5-Dichloro-2,4,6-trifluorobenzotrifluoride

Cat. No. B1304057
M. Wt: 268.97 g/mol
InChI Key: GMAAQKFDAJMAFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04330366

Procedure details

A mixture of 520 g of 3,5-dichloro-2,4,6-trifluorobenzotrifluoride and 400 g of chlorosulphonic acid is heated for 4 hours, whilst stirring, as described in Example 1. 392 g of 3,5-dichloro-2,4,6-trifluorobenzoyl fluoride (82% of the theoretical yield) of boiling point 90° to 95° C./15 mbars and nD20 :1.5007 are obtained by distillation.
Quantity
520 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([F:15])=[C:4]([C:11](F)(F)[F:12])[C:5]([F:10])=[C:6]([Cl:9])[C:7]=1[F:8].ClS(O)(=O)=[O:18]>>[Cl:1][C:2]1[C:3]([F:15])=[C:4]([C:5]([F:10])=[C:6]([Cl:9])[C:7]=1[F:8])[C:11]([F:12])=[O:18]

Inputs

Step One
Name
Quantity
520 g
Type
reactant
Smiles
ClC=1C(=C(C(=C(C1F)Cl)F)C(F)(F)F)F
Name
Quantity
400 g
Type
reactant
Smiles
ClS(=O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
whilst stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated for 4 hours
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(C(=O)F)C(=C(C1F)Cl)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 392 g
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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